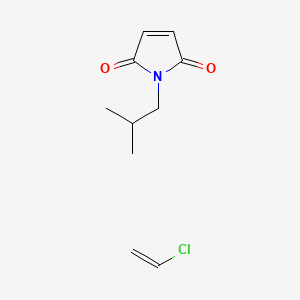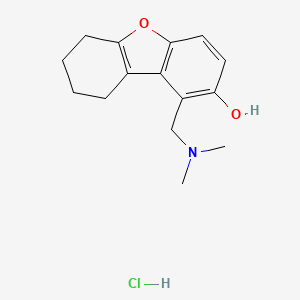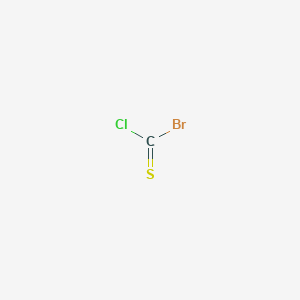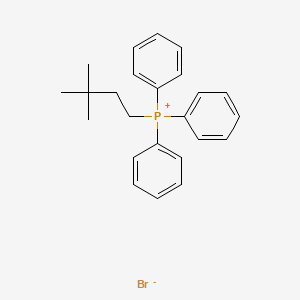
(3,3-Dimethylbutyl)(triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Dimethylbutyl)(triphenyl)phosphanium bromide is an organophosphorus compound with the molecular formula C23H24BrP. It is a quaternary phosphonium salt, which means it contains a positively charged phosphorus atom bonded to four organic groups. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbutyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. For example, triphenylphosphine can react with 3,3-dimethylbutyl bromide under controlled conditions to form the desired phosphonium salt. The reaction is usually carried out in an inert solvent such as toluene or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar principles. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent addition rates .
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethylbutyl)(triphenyl)phosphanium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The phosphorus center can participate in redox reactions.
Wittig Reactions: It can be used to form alkenes from carbonyl compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like butyllithium for deprotonation, and various nucleophiles for substitution reactions. Typical conditions involve inert atmospheres to prevent oxidation and controlled temperatures to ensure selective reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in a Wittig reaction, the product would be an alkene, while in a substitution reaction, the product would be a new phosphonium salt with a different anion .
Scientific Research Applications
(3,3-Dimethylbutyl)(triphenyl)phosphanium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which (3,3-Dimethylbutyl)(triphenyl)phosphanium bromide exerts its effects depends on the specific application. In chemical reactions, the positively charged phosphorus atom acts as an electrophile, facilitating nucleophilic attack. In biological systems, it may interact with cellular components through electrostatic interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
(3,3-Dimethylallyl)triphenylphosphonium bromide: Similar structure but with an allyl group instead of a butyl group.
(3-Bromopropyl)triphenylphosphonium bromide: Contains a bromopropyl group instead of a dimethylbutyl group.
Methyltriphenylphosphonium bromide: Contains a methyl group instead of a dimethylbutyl group .
Uniqueness
(3,3-Dimethylbutyl)(triphenyl)phosphanium bromide is unique due to its specific alkyl group, which can influence its reactivity and interactions in both chemical and biological systems. This uniqueness makes it valuable for specialized applications where other phosphonium salts may not be as effective .
Properties
CAS No. |
40139-34-2 |
|---|---|
Molecular Formula |
C24H28BrP |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
3,3-dimethylbutyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C24H28P.BrH/c1-24(2,3)19-20-25(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-18H,19-20H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
RUVWUZMXNOEIFX-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


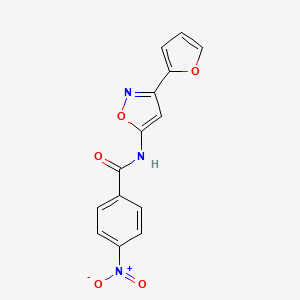
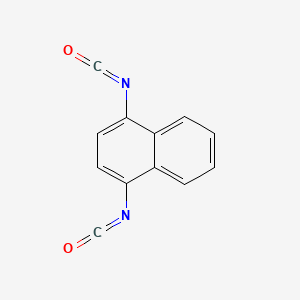
![3-(diethylamino)-1-[7-[3-(diethylamino)propanoyl]-9H-xanthen-2-yl]propan-1-one;dihydrochloride](/img/structure/B14663960.png)

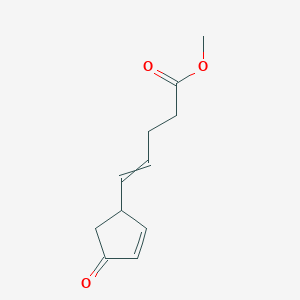
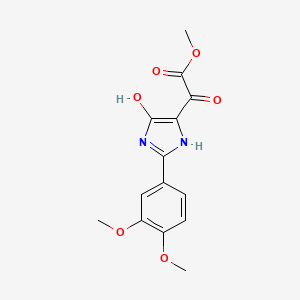
![4-methoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14663998.png)
![7-chloro-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14664004.png)
![2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14664005.png)
